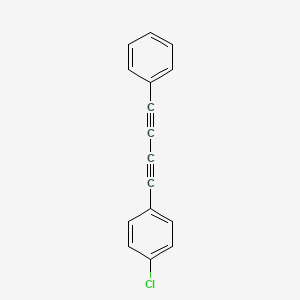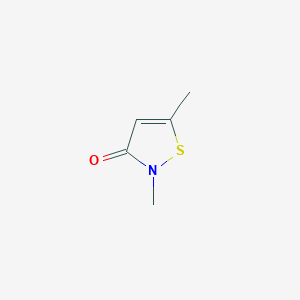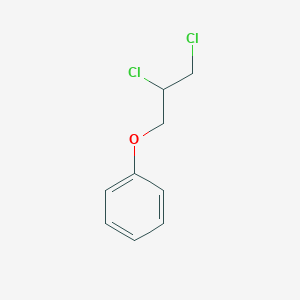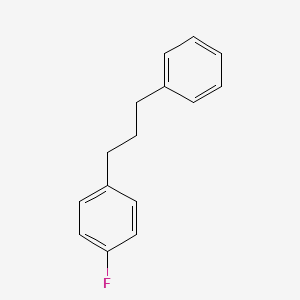
1-Fluoro-4-(3-phenylpropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-4-(3-phenylpropyl)benzene is an organic compound that belongs to the class of aromatic fluorides It consists of a benzene ring substituted with a fluoro group at the 1-position and a 3-phenylpropyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-(3-phenylpropyl)benzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction, where a benzene ring undergoes substitution with a fluoro group and a 3-phenylpropyl group. The reaction typically requires a catalyst and specific reaction conditions to ensure the desired substitution occurs .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The process often includes steps such as diazotization, fluorination, and subsequent substitution reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Fluoro-4-(3-phenylpropyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles, such as halogens or nitro groups.
Nucleophilic Aromatic Substitution: This reaction involves the replacement of a leaving group on the benzene ring with a nucleophile, such as hydroxide or amine.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitro compounds, often in the presence of a Lewis acid catalyst.
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like hydroxide ions or amines, typically under basic conditions and elevated temperatures.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include halogenated or nitro-substituted derivatives of this compound.
Nucleophilic Aromatic Substitution: Products include hydroxylated or aminated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-4-(3-phenylpropyl)benzene has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1-Fluoro-4-(3-phenylpropyl)benzene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Fluorobenzene: A simpler aromatic fluoride with a single fluoro group on the benzene ring.
Chlorobenzene: An aromatic compound with a chloro group instead of a fluoro group.
Bromobenzene: An aromatic compound with a bromo group instead of a fluoro group.
Uniqueness: 1-Fluoro-4-(3-phenylpropyl)benzene is unique due to the presence of both a fluoro group and a 3-phenylpropyl group on the benzene ring. This combination imparts distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
43008-84-0 |
|---|---|
Molekularformel |
C15H15F |
Molekulargewicht |
214.28 g/mol |
IUPAC-Name |
1-fluoro-4-(3-phenylpropyl)benzene |
InChI |
InChI=1S/C15H15F/c16-15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2 |
InChI-Schlüssel |
PIMORDXLWOGEKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-, 5-oxide](/img/structure/B14662253.png)
![1-[2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B14662259.png)
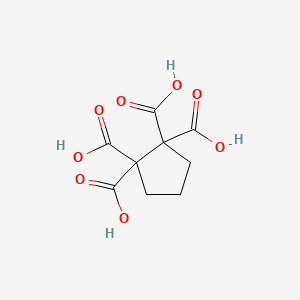
![4-Oxo-4H-naphtho[1,2-b]pyran-3-carbonitrile](/img/structure/B14662280.png)
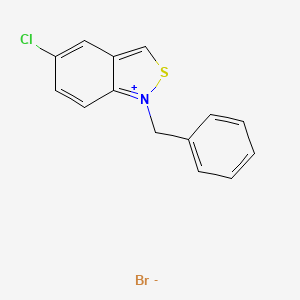

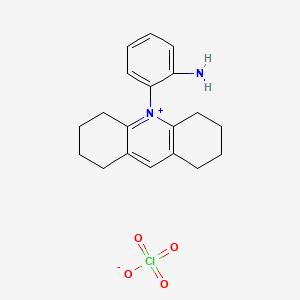
![1,1'-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one)](/img/structure/B14662316.png)
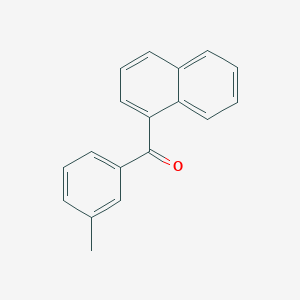
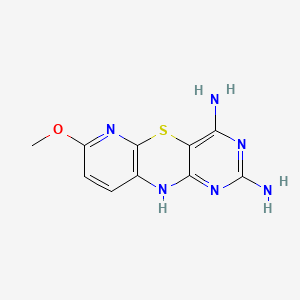
![4-[4-(Methylamino)phenyl]sulfonylaniline](/img/structure/B14662325.png)
